molecular formula C9H5IN2O2 B1625730 6-Iodo-8-nitroquinoline CAS No. 5552-46-5

6-Iodo-8-nitroquinoline

Cat. No. B1625730
CAS RN: 5552-46-5
M. Wt: 300.05 g/mol
InChI Key: MNONEVLFFGBYHO-UHFFFAOYSA-N
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Description

6-Iodo-8-nitroquinoline is a chemical compound with the molecular formula C9H5IN2O2 . It is a type of quinoline, which is a common nitrogen-containing heterocycle .


Synthesis Analysis

Quinoline and its analogues can be synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 6-Iodo-8-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The exact mass of the compound is 299.939572 g/mol .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Other reactions include the Gould–Jacob quinoline synthesis and the Paal–Knorr reaction .


Physical And Chemical Properties Analysis

6-Iodo-8-nitroquinoline has a molecular weight of 300.06 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Radioactive Labeling in Medical Imaging

6-Iodo-8-nitroquinoline derivatives, such as radioiodinated 5-iodo-6-nitroquipazine, have been studied for their potential in medical imaging. These compounds are used as selective serotonin transporter radiotracers, which can be prepared through specific chemical reactions. The radioactive labeling of these derivatives is significant in developing diagnostic tools for neuroimaging and studying brain functions (Zea‐Ponce et al., 1995).

Antimicrobial and Antimalarial Activities

The antimicrobial and antimalarial activities of 8-aminoquinoline derivatives, including those substituted with iodo and nitro groups, have been a topic of research. These derivatives, particularly when forming metal complexes, demonstrate significant activities against various pathogens. This application is crucial in the development of novel treatments for infectious diseases (Phopin et al., 2016).

Neuroprotective Properties

Research has also explored the effects of 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline and 8-hydroxy-5-nitroquinoline, on neuroblastoma cells. These compounds exhibit properties like antioxidation and anti-inflammation, and can protect neuronal cells from high-glucose-induced toxicity. This area of research contributes to understanding and potentially treating neurodegenerative diseases (Suwanjang et al., 2016).

Cancer Research

Studies have been conducted on the anticancer potential of 8-hydroxyquinoline derivatives, highlighting their effectiveness in inhibiting the growth of cancer cells. These compounds, especially those combined with platinum, show high cytotoxic effects on carcinoma cell lines, making them potential candidates for cancer treatment (Živković et al., 2018).

Corrosion Inhibition

In addition to biomedical applications, 8-nitroquinoline and its derivatives have been used as corrosion inhibitors for aluminum alloys. Their effectiveness in forming protective films on metal surfaces is beneficial in industrial settings, particularly in preventing corrosion in harsh environments (Wang et al., 2015).

Antitrypanosomal Activity

Some 8-nitroquinolinone derivatives display strong antitrypanosomal activities, making them potential candidates for treating diseases like African sleeping sickness caused by Trypanosoma brucei. These compounds' ability to selectively target and inhibit the growth of parasitic organisms underscores their significance in antiparasitic drug development (Pedron et al., 2020).

Safety and Hazards

While specific safety and hazard information for 6-Iodo-8-nitroquinoline was not found, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing more efficient synthesis methods, exploring new biological and pharmaceutical activities, and improving the safety and environmental impact of these compounds .

properties

IUPAC Name

6-iodo-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNONEVLFFGBYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476198
Record name 6-Iodo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5552-46-5
Record name 6-Iodo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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